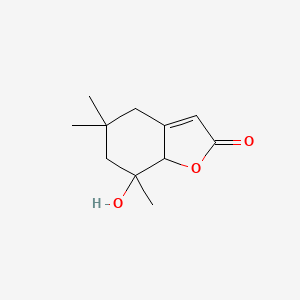
7-Hydroxy-5,5,7-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Hydroxy-5,5,7-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one” is an organic compound that belongs to the class of benzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-Hydroxy-5,5,7-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one” typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Aldol Condensation: Using aldehydes and ketones as starting materials.
Cyclization Reactions: Utilizing catalysts to promote the formation of the benzofuran ring.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: For small-scale production.
Continuous Flow Chemistry: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Including acids, bases, or transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Studied for its potential as a catalyst in various organic reactions.
Biology
Biological Activity: Investigated for its potential antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Industry
Agrochemicals: Potential use as a pesticide or herbicide.
Materials Science: Studied for its properties in the development of new materials.
Mechanism of Action
The mechanism of action of “7-Hydroxy-5,5,7-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
7-Hydroxybenzofuran: A hydroxylated derivative.
5,5,7-Trimethylbenzofuran: A methylated derivative.
Uniqueness
“7-Hydroxy-5,5,7-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
CAS No. |
61173-73-7 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
7-hydroxy-5,5,7-trimethyl-6,7a-dihydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C11H16O3/c1-10(2)5-7-4-8(12)14-9(7)11(3,13)6-10/h4,9,13H,5-6H2,1-3H3 |
InChI Key |
KNVNJBMZJBVCKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=O)OC2C(C1)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















